![molecular formula C4H7F3O2 B1333445 Trifluoroacetaldehyde dimethyl acetal CAS No. 42415-20-3](/img/structure/B1333445.png)
Trifluoroacetaldehyde dimethyl acetal
Overview
Description
Trifluoroacetaldehyde dimethyl acetal, also known as 1,1,1-Trifluoro-2,2-dimethoxyethane or 2,2-Dimethoxy-1,1,1-trifluoroethane, is a chemical compound with the molecular formula CF3CH(OCH3)2 . It has a molecular weight of 144.09 g/mol . This compound is used as an alternative to gaseous unstable trifluoroacetaldehyde for preparing α-trifluoromethylated alcohols, which are used in antifungals, antitumor, and chemotherapeutic agents .
Molecular Structure Analysis
The molecular structure of Trifluoroacetaldehyde dimethyl acetal is represented by the SMILES string COC(C(F)(F)F)OC . The compound has a total of 9 heavy atoms . The InChI representation of the molecule is InChI=1S/C4H7F3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 .Physical And Chemical Properties Analysis
Trifluoroacetaldehyde dimethyl acetal has a refractive index of n20/D 1.320 (lit.), a boiling point of 78-79 °C (lit.), and a density of 1.2 g/mL at 25 °C (lit.) . The compound has a topological polar surface area of 18.5 Ų and a complexity of 76.4 .Scientific Research Applications
Preparation of Trifluoroethylamino Derivatives
Trifluoroacetaldehyde is used in the preparation of trifluoroethylamino derivatives through a reductive amination reaction. This process involves forming N,O-acetal intermediates and reducing them using reducing agents like NaBH4 or 2-picoline borane complex .
Synthesis of α-Trifluoromethylated Alcohols
This compound serves as an alternative to gaseous unstable trifluoroacetaldehyde for preparing α-trifluoromethylated alcohols. These alcohols are key intermediates in the production of antifungal, antitumor, and chemotherapeutic agents .
Peptidomimetic Inhibitors
It is utilized in the synthesis of peptidomimetic inhibitors, which are compounds that mimic the biological activity of peptides. These inhibitors can be used to target specific proteins or enzymes within the body .
Enantioselective Synthesis
The compound is involved in enantioselective synthesis processes, which are crucial for creating compounds with specific chirality—a key factor in drug effectiveness and safety .
Mechanism of Action
Target of Action
Trifluoroacetaldehyde dimethyl acetal primarily targets carbonyl groups in aldehydes and ketones . The carbonyl group is characterized by a carbon-oxygen double bond, which is highly reactive and can undergo a variety of chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as acetal formation . This involves a nucleophilic addition of alcohols to the carbonyl function of aldehydes and ketones, forming a hydroxy ether called a hemiacetal . This reaction can continue by adding another equivalent of an alcohol to form a diether called an acetal . The mechanism of acetal formation involves several steps :
Biochemical Pathways
The formation of acetals affects various biochemical pathways. Acetals are important functional groups because they appear in the structures of many sugars . The formation of acetals is reversible, which means they can be hydrolyzed back to their starting components by treatment with aqueous acid and an excess of water .
Pharmacokinetics
The compound’s boiling point is 78-79°c, and it has a density of 12 g/mL at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The primary result of the action of Trifluoroacetaldehyde dimethyl acetal is the formation of α-trifluoromethylated alcohols . These compounds have applications in the preparation of antifungals, antitumor, and chemotherapeutic agents .
Action Environment
The action of Trifluoroacetaldehyde dimethyl acetal is influenced by environmental factors such as temperature and the presence of an acid catalyst . Acidic conditions increase the electrophilicity of the carbonyl carbon, speeding up the reaction . Additionally, the removal of water from the reaction environment is crucial for the formation of acetals, as the reaction is reversible .
properties
IUPAC Name |
1,1,1-trifluoro-2,2-dimethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKDYOYYYNKCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380281 | |
Record name | 1,1,1-trifluoro-2,2-dimethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroacetaldehyde dimethyl acetal | |
CAS RN |
42415-20-3 | |
Record name | 1,1,1-trifluoro-2,2-dimethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoroacetaldehyde dimethyl acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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